2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, used to facilitate reactions.
Organic Solvents: Like toluene, used as the reaction medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the product typically retains the trifluoromethyl group while forming new carbon-carbon bonds .
Scientific Research Applications
2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the molecular targets being investigated .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
Uniqueness
2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both the trifluoromethyl group and the dioxaborolane moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H21BClF3O4 |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
2-[4-chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BClF3O4/c1-6-22-9-23-12-8-10(18)7-11(16(19,20)21)13(12)17-24-14(2,3)15(4,5)25-17/h7-8H,6,9H2,1-5H3 |
InChI Key |
BQSDQUCCAOWZEO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2OCOCC)Cl)C(F)(F)F |
Origin of Product |
United States |
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